![molecular formula C17H19N3O4S B2632385 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 380482-42-8](/img/structure/B2632385.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Studies and Theoretical Analysis The molecule has been characterized through vibrational spectroscopic techniques like Raman and Fourier transform infrared spectroscopy. Theoretical calculations using density functional theory (DFT) were performed to explore geometric equilibrium, intramolecular hydrogen bond interactions, and vibrational wavenumbers. The analysis also involved natural bond orbital analysis to understand stereo-electronic interactions contributing to stability, backed by vibrational spectral analysis. The study provided insights into intramolecular and intermolecular contacts, analyzing shifts in N–H stretching frequency and the nature of hydrogen bonding. This comprehensive analysis aids in understanding the molecular structure and interactions of the compound, valuable for further pharmacokinetic investigations and inhibitory activity against viruses (Jenepha Mary, Pradhan, & James, 2022).
Crystallographic Insights The compound, in its various derivatives, has been studied for its crystal structures. Analyses revealed a folded conformation about the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Intra and intermolecular N—H⋯N hydrogen bond interactions were observed, stabilizing the folded conformation and contributing to the overall molecular geometry. Such crystallographic studies are pivotal for understanding the molecular conformation and designing related molecules with specific biological or physical properties (Subasri et al., 2016; Subasri et al., 2017).
Enzyme Inhibitory Potential and Molecular Docking The molecule, along with its derivatives, has been synthesized and investigated for enzyme inhibitory potential. Studies indicated substantial inhibitory activity against specific enzymes, with in silico molecular docking results corroborating the in vitro data. Such studies are crucial for drug discovery and understanding the therapeutic potential of new compounds (Abbasi et al., 2019).
Antimicrobial and Anticancer Activities Several studies have synthesized and evaluated derivatives of the molecule for their antimicrobial and anticancer activities. These studies involved structural synthesis, characterization, and biological screening against various bacterial strains and cancer cell lines. Identifying the most potent compounds through these screenings is vital for developing new, effective antimicrobial and anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-3-12-7-15(21)20-17(19-12)25-9-16(22)18-8-11-4-5-13-14(6-11)24-10-23-13/h4-7H,2-3,8-10H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKTGGYWJAAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49734695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2632302.png)
![ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2632305.png)


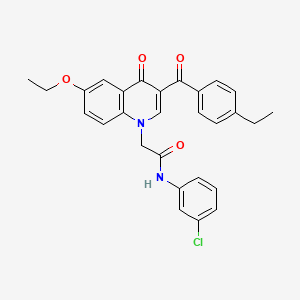
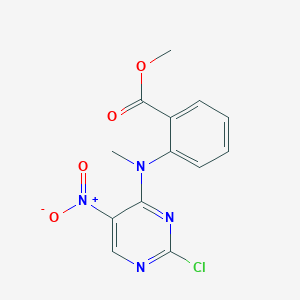
![2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2632314.png)
![1-[(2-Methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2632315.png)
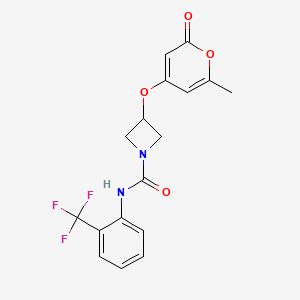
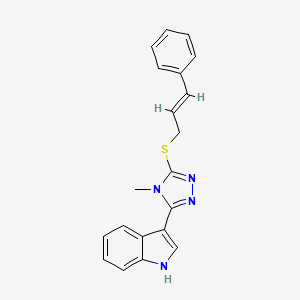
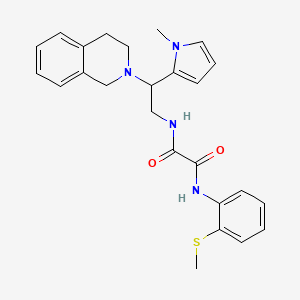
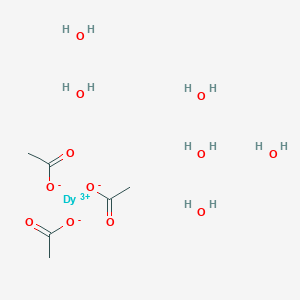
![N-[5-({[(2-methoxyethyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2632324.png)
![3-(Difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2632325.png)